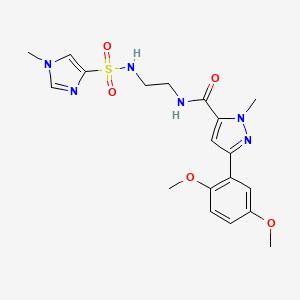

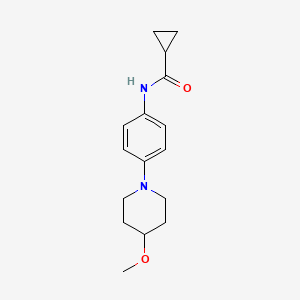

![molecular formula C25H22N2O4 B2531093 2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol CAS No. 903862-20-4](/img/structure/B2531093.png)

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[5-(4-Methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol is a useful research compound. Its molecular formula is C25H22N2O4 and its molecular weight is 414.461. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition and Antioxidant Properties

A study explored pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the specified compound, for their ability to inhibit aldose reductase (ALR2) and exhibit antioxidant activity. These compounds demonstrated inhibitory effects in the micromolar/submicromolar range, with modifications enhancing their potency. The presence of phenol or catechol hydroxyls was critical for pharmacophoric recognition by the enzyme, underlining the importance of specific functional groups in therapeutic applications. Additionally, these derivatives displayed significant antioxidant capabilities, especially those with catechol derivatives showing the best activity, suggesting potential for managing oxidative stress-related conditions (C. La Motta et al., 2007).

Spin Interaction in Zinc Complexes

Research into Schiff and Mannich bases, including structures akin to the given compound, highlighted their interaction with zinc ions leading to distinct spin properties. These complexes, characterized by X-ray diffraction, showed an octahedral zinc environment and exhibited reversible oxidation processes. The stability and spin-coupling behaviors of these complexes, alongside their electronic properties, contribute valuable insights into the design of spintronic devices and materials with specific magnetic properties (M. Orio et al., 2010).

Anticancer and Antifungal Activities

The antifungal and anticancer potentials of derivatives similar to the compound have been investigated. For instance, specific pyrimidin-amine derivatives exhibited notable antifungal activity against Aspergillus species, highlighting the therapeutic potential of these compounds in treating fungal infections (N. N. Jafar et al., 2017). Additionally, another study focused on Schiff base compounds derived from vanillin, showing weak activity against T47D breast cancer cells, indicating the diverse bioactivity profile that these chemical structures can offer for cancer treatment exploration (L. Sukria et al., 2020).

Corrosion Inhibition

Vanillin Schiff base derivatives, structurally related to the specified compound, were synthesized and demonstrated effective corrosion inhibition on mild steel in acidic conditions. These findings not only suggest applications in protecting industrial materials but also highlight the chemical versatility of such compounds in developing environmentally friendly corrosion inhibitors (Sanjoy Satpati et al., 2020).

Wirkmechanismus

The compound also contains methoxyphenyl groups, which could influence its solubility and therefore its bioavailability and distribution within the body. These groups might also play a role in the compound’s interaction with its targets .

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s stability and efficacy. For example, certain conditions might enhance or inhibit the compound’s interactions with its targets .

Eigenschaften

IUPAC Name |

2-[5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N2O4/c1-17-5-3-4-6-18(17)15-30-21-11-12-22(23(28)13-21)25-24(14-26-16-27-25)31-20-9-7-19(29-2)8-10-20/h3-14,16,28H,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXDYSLYNLVSJEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC=NC=C3OC4=CC=C(C=C4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.1.1]hexane-1,4-diamine;dihydrochloride](/img/structure/B2531013.png)

![1-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]piperidine](/img/structure/B2531018.png)

![(Z)-3-methoxy-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2531025.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2531026.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2531028.png)

![2-tert-Butyl-9,10-bis[4-(1,2,2-triphenylvinyl)phenyl]anthracene](/img/structure/B2531030.png)